1-Butyl-2-methyl-1,3-benzodiazole-5-carboxylic acid
Overview
Description
1-Butyl-2-methyl-1,3-benzodiazole-5-carboxylic acid is a chemical compound with the molecular formula C13H16N2O2. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 1-Butyl-2-methyl-1,3-benzodiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzimidazole with butyl bromide in the presence of a base, followed by carboxylation using carbon dioxide under high pressure and temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
1-Butyl-2-methyl-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Butyl-2-methyl-1,3-benzodiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Butyl-2-methyl-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Butyl-2-methyl-1,3-benzodiazole-5-carboxylic acid can be compared with other benzimidazole derivatives, such as:
1-Butyl-1,3-benzodiazole-5-carboxylic acid: Similar in structure but lacks the methyl group at the 2-position.
2-Benzyl-1-methyl-1,3-benzodiazole-5-carboxylic acid: Contains a benzyl group instead of a butyl group.
1-Butyl-2-methylbenzimidazole-5-carboxylic acid: Similar structure but different substitution pattern.
These compounds share some chemical and biological properties but differ in their specific activities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-butyl-2-methylbenzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-4-7-15-9(2)14-11-8-10(13(16)17)5-6-12(11)15/h5-6,8H,3-4,7H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELVDXFGPYHCJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C=CC(=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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